molecular formula C10H9FO3 B2988726 8-fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid CAS No. 1226195-55-6

8-fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid

Katalognummer: B2988726
CAS-Nummer: 1226195-55-6
Molekulargewicht: 196.177
InChI-Schlüssel: NGVSTYVIMDWOMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid (CAS 1226195-55-6) is a fluorinated benzopyran derivative of significant interest in medicinal chemistry and drug discovery research. This compound serves as a versatile chemical building block, particularly as a key chiral intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs) . Researchers value this scaffold for its role in developing potential therapeutics; related benzopyran carboxylic acids have been extensively investigated as potent leukotriene antagonists for respiratory conditions and as central intermediates for beta-adrenergic antagonists explored for cardiovascular diseases . The structural motif is also present in advanced drug candidates such as Robalzotan (NAD-299), a potent and selective 5-HT1A receptor antagonist that has been investigated for the treatment of central nervous system disorders including anxiety and depression . With a molecular formula of C10H9FO3 and a molecular weight of 196.18 g/mol, this compound is characterized by its high-purity synthesis, which is critical for ensuring the quality and efficacy of downstream research applications . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

8-fluoro-3,4-dihydro-2H-chromene-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c11-8-3-1-2-6-7(10(12)13)4-5-14-9(6)8/h1-3,7H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVSTYVIMDWOMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1C(=O)O)C=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226195-55-6
Record name 8-fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis process with optimizations for yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

8-fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

8-fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 8-fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological activity. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural analogs of 8-fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid vary in substituent position, functional groups, and heteroatom composition. Key comparisons are summarized below:

Structural Analogs and Their Properties

Compound Name Molecular Formula Molecular Weight Substituents/Modifications CAS Number Key Features
8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid C10H9FO3 196.18* 8-F, 4-COOH N/A Fluorine enhances metabolic stability; carboxylic acid aids solubility .
6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid C10H9FO3 196.18 6-F, 4-COOH 76301-93-4 Structural isomer; fluorine position alters electronic environment .
4-Amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid C10H11NO3 193.20 4-NH2, 4-COOH 412924-90-4 Amino group increases basicity and solubility vs. fluorine analogs .
8-(Propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid C13H16O3 220.26 8-isopropyl, 4-COOH 1225533-47-0 Bulky substituent increases lipophilicity .
8-Ethoxy-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid C13H13F3O4 290.24 8-OEt, 2-CF3, 3-COOH 1346984-44-8 Trifluoromethyl enhances electron-withdrawing effects .
8-Fluoro-3,4-dihydro-2H-1-benzothiopyran-4-amine C9H10FNS 183.25 S replacing O, 8-F, 4-NH2 N/A Sulfur alters ring conformation and hydrogen bonding .

*Calculated based on analogs; conflicting data in .

Key Comparative Insights

Positional Isomerism (6-F vs.

Functional Group Variations: Amino Group (4-NH2): Introduces basicity (pKa ~9–10), enabling salt formation and improved aqueous solubility compared to fluorine-substituted derivatives . Carboxylic Acid Position: In 8-ethoxy-2-(trifluoromethyl)-3-carboxylic acid (CAS 1346984-44-8), the carboxylic acid at position 3 may reduce steric hindrance compared to position 4 .

Heteroatom Substitution : Replacing oxygen with sulfur in benzothiopyran (C9H10FNS) increases ring size and reduces electronegativity, influencing metabolic pathways and intermolecular interactions .

Biologische Aktivität

8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid, a compound with diverse biological activities, has garnered attention in pharmacological research. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Formula:

  • IUPAC Name: 8-fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid
  • Molecular Formula: C10H9FO3
  • Molecular Weight: 196.18 g/mol

Physicochemical Properties:

PropertyValue
LogP2.43
Polar Surface Area (Ų)47
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

Research indicates that compounds within the benzopyran family exhibit various biological activities, including anti-inflammatory and antioxidant effects. The specific mechanism of action for 8-fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid is thought to involve modulation of leukotriene pathways, which are crucial in inflammatory responses.

  • Leukotriene Antagonism:
    • A study highlighted that derivatives of benzopyran compounds can act as antagonists to leukotrienes, which are mediators of bronchoconstriction and inflammation. The compound Ro 23-3544 was noted for its potency against leukotriene D4 (LTD4) and leukotriene B4 (LTB4), suggesting similar potential for 8-fluoro derivatives .
  • Antioxidant Activity:
    • The compound may also exhibit antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress. This activity is essential in preventing cellular damage associated with various diseases.

Therapeutic Applications

The biological activities of 8-fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid suggest several therapeutic applications:

  • Anti-inflammatory Agents: Given its potential to inhibit leukotriene pathways, this compound could be developed into medications targeting asthma and other inflammatory conditions.
  • Anticancer Properties: Similar compounds have demonstrated anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. Further studies are needed to explore these effects specifically for this compound.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Evaluation of Antagonist Potency:
    • In a comparative study involving various benzopyran derivatives, Ro 23-3544 was found to be significantly more potent than standard antagonists in inhibiting bronchoconstriction in animal models . This suggests that modifications in the benzopyran structure could enhance biological activity.
  • Antioxidant Studies:
    • A study on related extracts demonstrated significant antioxidant capabilities, indicating that the presence of phenolic compounds contributes to the overall bioactivity . While not directly linked to 8-fluoro derivatives, these findings support the exploration of similar structures for antioxidant applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid, and what critical parameters affect yield?

  • Methodological Answer : Synthesis typically involves fluorination of a benzopyran precursor followed by carboxylation. For fluorinated benzopyrans, methods such as electrophilic fluorination or nucleophilic substitution (e.g., using KF or Selectfluor™) are common. Carboxylic acid introduction may employ hydrolysis of nitriles or oxidation of methyl groups. Key parameters include reaction temperature (e.g., maintaining 60–80°C for fluorination), solvent polarity (e.g., DMF for polar intermediates), and catalyst selection (e.g., Pd for coupling reactions). Yields are sensitive to moisture control and purification steps .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm the benzopyran scaffold and fluorine substitution (e.g., 1^1H coupling patterns for diastereotopic protons at C3/C4). 19^{19}F NMR identifies fluorine chemical shifts.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+^+ at 209.08 for C10_{10}H9_9FO3_3).
  • IR : Carboxylic acid O-H stretch (~2500–3000 cm1^{-1}) and C=O stretch (~1700 cm1^{-1}) confirm functional groups .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C. Avoid exposure to moisture, as hydrolysis of the carboxylic acid group may occur. Stability testing under accelerated conditions (40°C/75% RH for 1–2 weeks) can predict degradation pathways .

Advanced Research Questions

Q. How can researchers optimize purification when encountering low crystallinity or impurities?

  • Methodological Answer :

  • Recrystallization : Test solvent systems like ethanol/water or ethyl acetate/hexane. Gradient cooling (e.g., 60°C → 4°C) improves crystal formation.
  • Chromatography : Use reverse-phase C18 columns with acidic mobile phases (0.1% TFA in H2_2O/MeCN) to separate polar impurities.
  • Ion-Exchange Resins : Carboxylic acid groups can bind to weak anion exchangers (e.g., DEAE cellulose) for selective elution .

Q. How to resolve discrepancies in melting point data between synthesis batches?

  • Methodological Answer :

  • Purity Analysis : Perform HPLC (C18 column, UV detection at 254 nm) to quantify impurities.
  • Polymorph Screening : Use differential scanning calorimetry (DSC) or X-ray powder diffraction (XRPD) to detect crystalline forms.
  • Moisture Content : Karl Fischer titration identifies hygroscopicity effects .

Q. What strategies confirm the regiochemistry of the fluorine substituent in the benzopyran ring?

  • Methodological Answer :

  • X-ray Crystallography : Provides unambiguous regiochemical assignment.
  • NOE NMR : Irradiating protons near the fluorine atom reveals spatial proximity (e.g., NOE between H-5 and H-7 if fluorine is at C8).
  • Isotopic Labeling : Synthesize 18^{18}F-labeled analogs for PET studies to track positional stability .

Q. How to analyze contradictory biological activity data across in vitro assays?

  • Methodological Answer :

  • Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, serum content).
  • Metabolite Profiling : Use LC-MS to detect degradation products or active metabolites.
  • Dose-Response Curves : Compare EC50_{50} values across multiple replicates to identify outliers .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.